

discovery and history of zinc cyanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: zinc;cyanamide

Cat. No.: B13746235

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Zinc Cyanamide

Abstract

Zinc cyanamide (ZnCN_2), an inorganic compound characterized by its unique structural and chemical properties, has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of zinc cyanamide. It is intended for researchers, scientists, and professionals in materials science and chemical development. The document details key synthesis methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it employs visualizations using the DOT language to illustrate synthesis workflows and structural relationships, adhering to strict presentation and color contrast guidelines.

History and Discovery

While a singular date or discoverer for zinc cyanamide is not prominently documented, its history is intertwined with the broader development of cyanamide chemistry. Early investigations into metal cyanamides focused on their synthesis and basic properties. The development of practical manufacturing procedures, such as those detailed in patents, marked a significant step in making the compound available for industrial applications, primarily as a corrosion-inhibiting pigment in protective paints.^[1] Later research in the 21st century focused on elucidating its precise crystal structure and exploring new applications. A key publication by Michael Becker and Martin Jansen in 2001 provided a detailed crystallographic analysis,

identifying its tetragonal crystal system and the unique arrangement of corner-linked ZnN_4 tetrahedra.^{[2][3]} This work was crucial in understanding the material's fundamental properties.

Synthesis Methodologies

Several methods for the synthesis of zinc cyanamide have been developed, ranging from precipitation reactions to solid-state thermal methods.

- **Aqueous Precipitation from Calcium Cyanamide:** A common industrial method involves the reaction of a free cyanamide solution with a zinc-containing slurry. Calcium cyanamide is first treated with an acid (sulfuric or carbonic) to produce a solution of hydrogen cyanamide (H_2NCN). After filtering out insoluble byproducts like calcium sulfate or carbonate, the cyanamide solution is reacted with a slurry of zinc hydrate (prepared from zinc oxide) to precipitate zinc cyanamide.^[4]
- **Conversion of Basic Zinc Carbonate:** An alternative method designed to produce a higher purity, pigment-grade zinc cyanamide involves the reaction of a hydrated slurry of basic zinc carbonate with a stabilized aqueous solution of hydrogen cyanamide.^[1] This heterogeneous reaction is carefully controlled to yield a product with a specific crystal structure suitable for anti-corrosion applications.
- **Growth of Single Crystals:** For detailed structural analysis, high-quality single crystals are required. These have been successfully grown by annealing microcrystalline zinc cyanamide powder at high temperatures (843 K) in sealed silver crucibles.^{[2][3][5]} This process yields colorless, prismatic crystals suitable for single-crystal X-ray diffraction.

Physicochemical and Structural Properties

Zinc cyanamide is a white, crystalline solid that is generally insoluble in water and most organic solvents.^{[6][7]} Its primary characterization has been through X-ray diffraction and infrared spectroscopy.

Crystallographic Data

The crystal structure of ZnCN_2 was determined through single-crystal X-ray diffraction. It consists of corner-linked ZnN_4 tetrahedra, with the cyanamide anion (CN_2^-) forming dumb-bell-like structures.^{[2][3]}

Parameter	Value	Reference
Formula	Zn(CN ₂)	[2]
Molecular Weight	105.40 g/mol	[2]
Crystal System	Tetragonal	[2]
Space Group	I42d	[2]
Lattice Constant (a)	5.95 Å	[8]
Lattice Constant (c)	5.95 Å	[8]
Cell Volume	210.27 Å ³	[8]
Density (Calculated)	3.324 Mg m ⁻³	[2]
Radiation	Mo Kα (λ = 0.71073 Å)	[2]
R-factor	0.023	[2]

Spectroscopic Data

Infrared (IR) spectroscopy is a key method for identifying pigment-grade zinc cyanamide. The desired crystalline structure for corrosion prevention is characterized by a specific IR absorption spectrum.

Feature	Wavenumber (cm ⁻¹)	Significance	Reference
Intense Absorption Band	2200	Characteristic of the desired ZnNCN crystal structure	[1]
Absent Component Bands	2050 and 700	Absence indicates high purity and correct structure	[1]

Detailed Experimental Protocols

Protocol 1: Synthesis from Calcium Cyanamide

This protocol is adapted from the method described in patent GB905959A.[\[4\]](#)

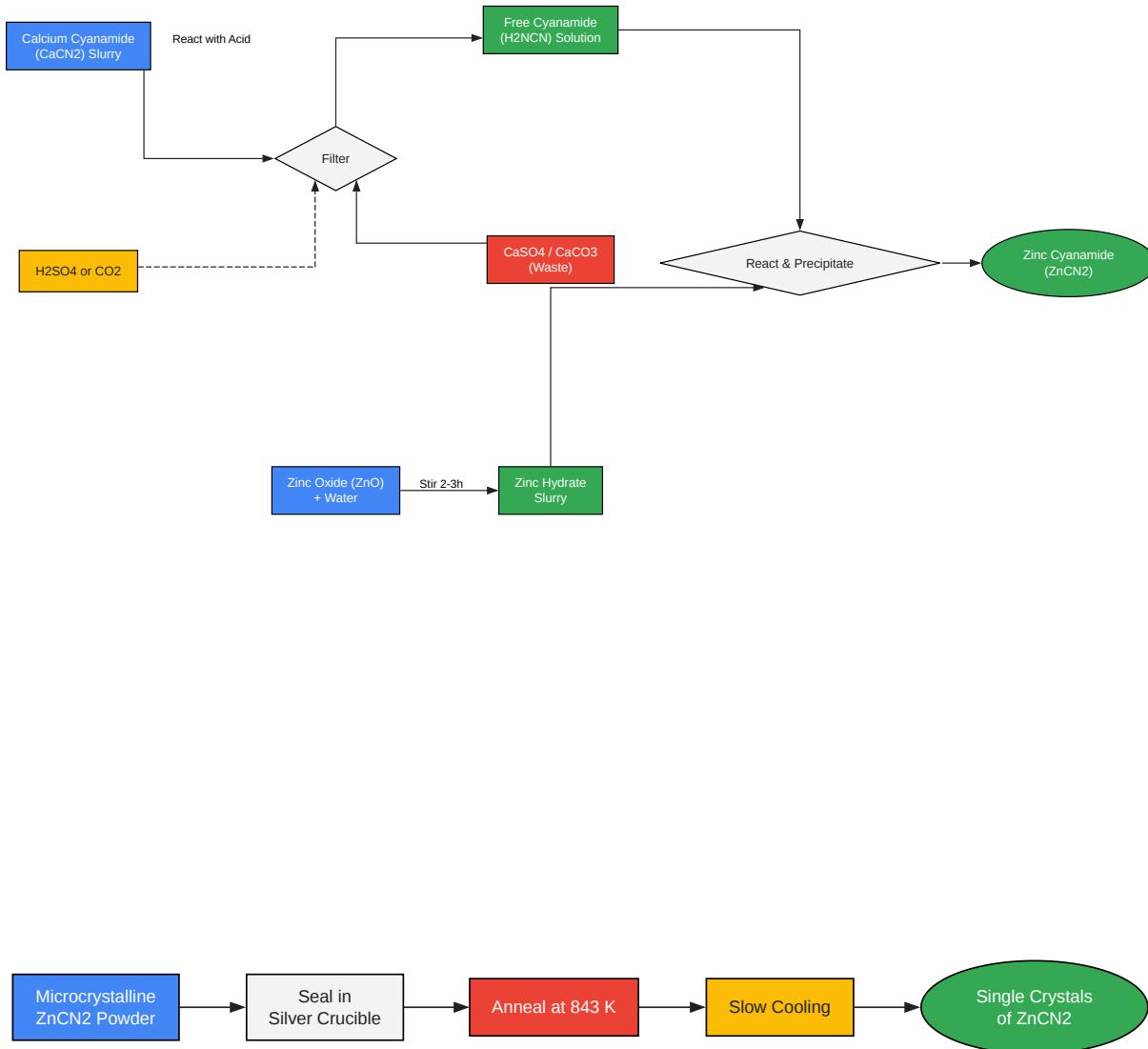
- Preparation of Cyanamide Solution:
 - Disperse industrial-grade calcium cyanamide in water.
 - While stirring continuously, add sulfuric acid or introduce carbon dioxide to react with the suspension. Maintain the temperature below 35°C and the pH between 6 and 10.
 - This reaction forms a solution of free cyanamide and a precipitate of calcium sulfate or calcium carbonate.
- Filtration:
 - Filter the mixture to remove the precipitated calcium salts and other solid impurities (e.g., silica).
- Preparation of Zinc Hydrate Slurry:
 - Stir zinc oxide (ZnO) with 2 to 3 times its weight in water for 2-3 hours to form a hydrated slurry.
- Precipitation of Zinc Cyanamide:
 - Add the zinc hydrate slurry to the filtered cyanamide solution. A stoichiometric excess of 3% to 70% of the zinc hydrate is recommended.
 - Stir the reaction mixture for 1 to 2 hours to allow for the complete formation of zinc cyanamide precipitate.
- Isolation:
 - Filter the resulting white precipitate, wash with water to remove any soluble impurities, and dry to obtain zinc cyanamide powder.

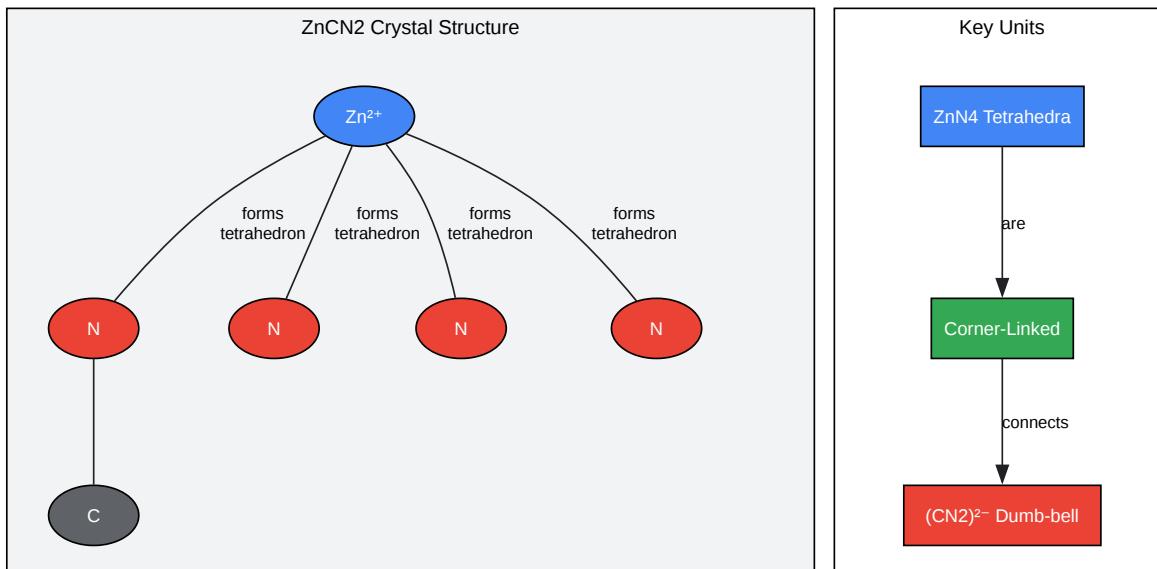
Protocol 2: Single-Crystal Growth by Annealing

This protocol is based on the method used by Becker and Jansen (2001).[\[2\]](#)[\[3\]](#)

- Sample Preparation:
 - Place microcrystalline zinc cyanamide powder into a silver crucible.
- Annealing:
 - Seal the crucible (e.g., in a quartz ampoule under vacuum or inert atmosphere) to prevent decomposition or oxidation.
 - Heat the sample in a furnace to 843 K (570 °C).
 - Maintain this temperature for an extended period to allow for crystal growth.
- Cooling and Isolation:
 - Slowly cool the furnace to room temperature.
 - Carefully retrieve the colorless, prismatic single crystals of Zn(CN₂) from the crucible.

Protocol 3: Crystal Structure Determination


This is a generalized protocol for single-crystal X-ray diffraction based on the instrumentation cited.[\[2\]](#)


- Crystal Mounting: Mount a suitable single crystal on a goniometer head.
- Data Collection:
 - Use a diffractometer equipped with a CCD area detector (e.g., Bruker SMART CCD).
 - Utilize Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
 - Collect a series of diffraction frames at various crystal orientations.
- Data Reduction:
 - Integrate the raw diffraction data to obtain reflection intensities and positions.
 - Apply corrections for Lorentz factor, polarization, and absorption.

- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods (e.g., with SHELXS97 software). This determines the initial positions of the atoms.
 - Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97 software) to optimize atomic positions and displacement parameters.

Workflows and Structural Diagrams

The following diagrams illustrate the synthesis processes and the fundamental crystal structure of zinc cyanamide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5378446A - Corrosion preventive zinc cyanamide and method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Zinc cyanamide, $Zn(CN_2)$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB905959A - Method for the preparation of a zinc cyanamide - Google Patents [patents.google.com]

- 5. Zinc cyanamide, Zn(CN₂) - Lookchem [lookchem.com]
- 6. chemicalland21.com [chemicalland21.com]
- 7. specialitychemicalmanufacturers.com [specialitychemicalmanufacturers.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [discovery and history of zinc cyanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13746235#discovery-and-history-of-zinc-cyanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com